

Application Note: Quantification of Ethambutol using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Ethambutol dihydrochloride	
Cat. No.:	B7790668	Get Quote

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ethambutol in pharmaceutical dosage forms and biological matrices. The method is simple, accurate, and precise, making it suitable for quality control testing and pharmacokinetic studies. For biological samples, a pre-column derivatization step is employed to enhance sensitivity and chromatographic retention.

Introduction

Ethambutol is a primary bacteriostatic agent used in the treatment of tuberculosis. It is often administered in combination with other anti-tubercular drugs. Accurate and reliable quantification of ethambutol is crucial for ensuring therapeutic efficacy and patient safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the determination of drugs in various matrices due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the quantification of ethambutol using HPLC with UV detection.

Principle



The method is based on the separation of ethambutol from other components in the sample matrix using a reversed-phase C18 column. For pharmaceutical formulations, the separation is achieved using an isocratic mobile phase, and the analyte is detected by its UV absorbance. For biological samples such as plasma, a pre-column derivatization with phenylethylisocyanate (PEIC) is performed. This derivatization enhances the hydrophobicity of the polar ethambutol molecule, improving its retention on the non-polar stationary phase and increasing its UV absorbance, thereby improving the sensitivity of the method.[1][2][3] The quantification is based on the peak area of the analyte at a specific retention time, which is proportional to its concentration.

Data Presentation

Chromatographic Conditions

Parameter	Condition for Pharmaceutical Formulation	Condition for Biological Samples (with Derivatization)
Column	C18 (250 x 4.6 mm, 5 µm)	C18 (250 x 4.6 mm, 5 μm)[4]
Mobile Phase	Potassium dihydrogen orthophosphate buffer: Acetonitrile (55:45 v/v)[5]	25 mM Sodium dihydrogen phosphate buffer (with 1% v/v triethylamine, pH 3.0) and Methanol (25:75 v/v)[2][3]
Flow Rate	1.0 mL/min[5]	1.5 mL/min[4]
Injection Volume	20 μL	50 μL[6]
Column Temperature	30°C[5]	Ambient
Detection Wavelength	260 nm[5]	210 nm[6]
Internal Standard	Not typically required	Octylamine[1][7]

Method Validation Summary



Parameter	Result
Linearity Range	0.39–12.5 μg/mL (R² = 0.9999)[2][3][6]
Limit of Detection (LOD)	0.128 μg/mL[5]
Limit of Quantification (LOQ)	0.388 μg/mL[5]
Accuracy (% Recovery)	99.41% - 99.55%[5]
Precision (%RSD)	< 2%[4]
Intra-day Variability	< 5.2%[1]
Inter-day Variability	< 7.6%[1]

Experimental Protocols Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 analytical column (250 x 4.6 mm, 5 μm)
- · Data acquisition and processing software
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- Ultrasonic bath
- Vortex mixer
- Centrifuge

Reagents and Chemicals

• Ethambutol Hydrochloride reference standard



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate (AR grade)
- Sodium dihydrogen phosphate (AR grade)
- Triethylamine (TEA)
- Orthophosphoric acid
- Phenylethylisocyanate (PEIC) for derivatization
- Octylamine (Internal Standard)
- Deionized water

Protocol 1: Quantification in Pharmaceutical Tablets

- 1. Preparation of Mobile Phase:
- Prepare a solution of potassium dihydrogen orthophosphate buffer.
- Mix the buffer and acetonitrile in the ratio of 55:45 (v/v).
- Filter the mobile phase through a 0.45 μm membrane filter and degas.
- 2. Preparation of Standard Solution:
- Accurately weigh about 30.0 mg of Ethambutol Hydrochloride working standard into a 100 mL volumetric flask.[8]
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution.[8]
- Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase.
- 3. Preparation of Sample Solution:
- · Weigh and grind a tablet to a fine powder.
- Transfer a quantity of the powder equivalent to 30 mg of ethambutol into a 100 mL volumetric flask.[8]



- Add about 30 mL of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.[8]
- Filter the solution through a 0.45 μm syringe filter before injection.
- 4. Chromatographic Analysis:
- Set up the HPLC system with the chromatographic conditions specified in the table above.
- Inject 20 μL of the standard and sample solutions into the HPLC system.
- Record the chromatograms and measure the peak area for ethambutol.
- 5. Calculation:
- Calculate the concentration of ethambutol in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: Quantification in Human Plasma

- 1. Preparation of Reagents:
- Prepare the mobile phase as described in the table for biological samples.
- Prepare a derivatizing reagent solution of phenylethylisocyanate (PEIC) in acetonitrile.
- Prepare an internal standard (IS) solution of octylamine.
- 2. Sample Pre-treatment and Derivatization:
- To a 0.1 mL plasma sample, add the internal standard (octylamine).
- Alkalinize the plasma with 5 M sodium hydroxide.[7][9]
- Extract the drug and IS with a mixture of chloroform and diethyl ether (40:60, v/v).[7][9]
- Vortex for 15 minutes and centrifuge for 10 minutes.[7][9]
- Transfer the organic phase to a clean tube and add the PEIC solution for derivatization.[7][9]
- Mix for 5 minutes and then evaporate to dryness under a stream of nitrogen.[7][9]
- Reconstitute the residue with the mobile phase.[7]
- 3. Chromatographic Analysis:
- Set up the HPLC system with the chromatographic conditions for biological samples.
- Inject 50 μL of the prepared sample into the HPLC system.
- Record the chromatogram and measure the peak areas of the derivatized ethambutol and the internal standard.

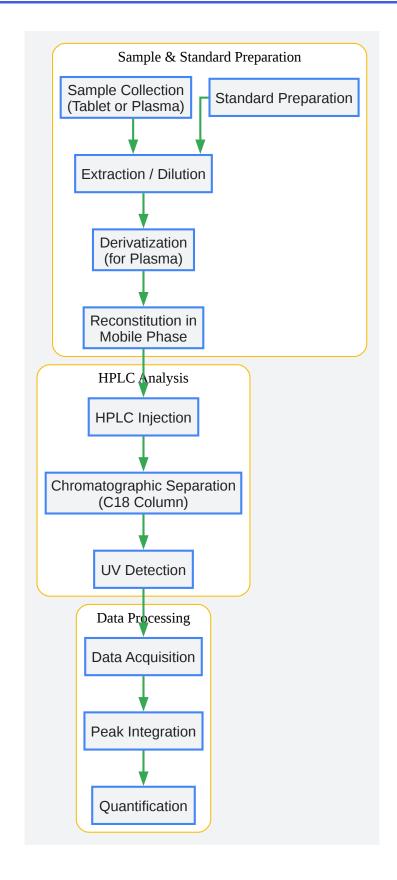


4. Calibration and Quantification:

- Prepare a calibration curve by spiking blank plasma with known concentrations of ethambutol and the internal standard, and then following the same extraction and derivatization procedure.
- Plot the ratio of the peak area of ethambutol to the peak area of the internal standard against the concentration of ethambutol.
- Determine the concentration of ethambutol in the unknown samples from the calibration curve.

Visualizations





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Caption: Experimental workflow for ethambutol quantification.





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• To cite this document: BenchChem. [Application Note: Quantification of Ethambutol using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7790668#high-performance-liquid-chromatography-hplc-method-for-ethambutol-quantification]

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